molecular formula C13H9ClO2 B168053 4-Phenoxybenzoyl chloride CAS No. 1623-95-6

4-Phenoxybenzoyl chloride

Cat. No.: B168053
CAS No.: 1623-95-6
M. Wt: 232.66 g/mol
InChI Key: AOOZVQGGMFGGEE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Phenoxybenzoyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds It plays a crucial role in the synthesis of drugs like ibrutinib , where it contributes to the formation of the active compound.

Mode of Action

As a chemical intermediate, this compound’s mode of action is through its reactivity with other compounds in chemical reactions. It is often involved in acylation reactions, where it reacts with other molecules to form new compounds . The chlorine atom in the molecule is highly reactive, making it a good leaving group in these reactions.

Biochemical Pathways

It is a key intermediate in the synthesis of ibrutinib , a Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer. The inhibition of BTK leads to the blocking of B-cell activation and signaling, which can help in the treatment of B-cell malignancies.

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. It is a crucial intermediate in the synthesis of various pharmaceutical compounds . The specific results of its action would depend on the final compound being synthesized and their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzoyl chloride can be synthesized from 4-phenoxybenzoic acid. The process involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as a catalyst. The reaction is typically carried out in dichloromethane at 0°C and then allowed to warm to room temperature . The reaction generates gas, likely carbon monoxide and carbon dioxide, and the product is obtained after 16 hours of stirring .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the acylation of diphenyl ether to form 4-phenoxyacetophenone, followed by oxidation to produce 4-phenoxybenzoic acid. This acid is then converted to this compound through another acylation reaction . This method is advantageous due to the availability of raw materials and the simplicity of the purification process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-phenoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOZVQGGMFGGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28807-03-6
Record name Benzoyl chloride, 4-phenoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28807-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0061828
Record name Benzoyl chloride, 4-phenoxy-
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-95-6
Record name 4-Phenoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Phenoxybenzoyl chloride
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Record name Benzoyl chloride, 4-phenoxy-
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Record name Benzoyl chloride, 4-phenoxy-
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Record name 4-phenoxybenzoyl chloride
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Record name 4-PHENOXYBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

4-Phenoxybenzoyl chloride was prepared by reacting 4-phenoxybenzoic acid with oxalyl chloride.
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Synthesis routes and methods II

Procedure details

p-Phenoxybenzoyl chloride (12.633 g, 0.0543 moles) and BPBPTCDI (3.5459 g, 0.0054 moles) were polymerized with terephthaloyl chloride (1.1572 g, 0.0057 moles) in the presence of aluminum chloride (32.84 g, 0.2463 moles), DMF (10.08 mLs, 0.1308 moles), p-phenoxybenzophenone (0.1646 g, 0.0006 moles) and DCE (120 mLs) initially at -30° C., but warming to room temperature over two hours. The reaction mixture was left at room temperature for fifteen hours and then heated at 28°-32° C. for twenty-six hours. After working up as described in Example 4 the copolymer was obtained as a very pale orange fibrous powder (14.33 g, 95.2% yield), IV 0.90 dl/g (c=0.12 g/dL).
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1.1572 g
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32.84 g
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10.08 mL
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0.1646 g
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of 4-Phenoxybenzoyl chloride in polymer synthesis?

A1: this compound serves as a crucial monomer in synthesizing various aromatic polymers, including poly(ether amide sulfone amide ether ketone ketone)s (PEASAEKKs) [], poly(ether amide amide ether ketone ketone)s (PEAAEKKs) [], and copolymers of PEKK and poly(ether ether ketone ketone) []. These polymers find applications in fields demanding high thermal stability, good mechanical strength, and excellent solvent resistance.

Q2: How does the incorporation of this compound affect the properties of the resulting polymers?

A2: The presence of this compound-derived moieties in the polymer backbone contributes to enhanced glass transition temperatures (Tgs), often surpassing commercially available PEEK and PEKK []. This increase in Tg is attributed to the introduction of amide and sulfone linkages, which contribute to chain rigidity and intermolecular interactions [, ]. Additionally, certain copolymers exhibit semicrystalline morphologies, influencing their thermal and mechanical properties [, ].

Q3: Can you provide an example of a specific polymer synthesized using this compound and its potential applications?

A3: Researchers have successfully synthesized PEASAEKKs by employing this compound as a starting material []. These polymers are soluble in various aprotic polar solvents, exhibit high Tg values (236—259 °C), and possess good thermal stability. They can be processed into transparent, strong, and flexible films with potential applications in various industries requiring high-performance materials.

Q4: Are there alternative synthetic routes to polymers typically prepared using this compound?

A4: While this compound is commonly used, researchers have explored alternative monomers like 4,4′-dichloroformyldiphenyl ether for synthesizing polyaromatic ether-ketones []. These alternative routes aim to optimize polymer properties or explore new structures with potentially advantageous characteristics.

Q5: What are the key reaction conditions employed when using this compound in polymer synthesis?

A5: Polymerizations involving this compound often employ Friedel–Crafts acylation reactions. Typical conditions involve anhydrous aluminum chloride (AlCl3) as a Lewis acid catalyst and N-methylpyrrolidone (NMP) as a co-solvent in 1,2-dichloroethane (DCE) [, ]. The reaction parameters, like monomer ratios and reaction temperatures, are carefully controlled to achieve desired polymer molecular weights and properties.

Q6: Have there been any studies on the sulfonation or other chemical modifications of polymers containing this compound derived units?

A6: Yes, research has demonstrated the successful sulfonation of polyaromatic ether-ketones synthesized from this compound []. These modifications introduce sulfonic acid groups into the polymer structure, leading to polyaromatic ether-ketone sulfonamides. These modified polymers exhibit solubility in various organic solvents and hold potential as desalination membranes due to their unique properties.

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